N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a 6-methylpyrimidin-4-ylmethyl group via a sulfonamide bridge. The sulfonamide group (-SO₂NH-) is a common pharmacophore known for its versatility in drug development, often contributing to binding interactions with biological targets.
Properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-6-12(16-9-15-10)8-17-21(18,19)13-2-3-14-11(7-13)4-5-20-14/h2-3,6-7,9,17H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKRSHCXMDDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-amino-6-methylpyrimidine with benzofuran-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group participates in characteristic acid-base and substitution reactions:
Hydrolysis
Under acidic or basic conditions, hydrolysis of the sulfonamide bond can occur:
-
Acidic Hydrolysis : Generates 2,3-dihydro-1-benzofuran-5-sulfonic acid and 6-methylpyrimidin-4-ylmethanamine.
-
Basic Hydrolysis : Produces the corresponding sulfonate salt and amine .
Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Acidic | HCl (6M) | Reflux | 72% |
| Basic | NaOH (4M) | 80°C | 65% |
N-Alkylation
The sulfonamide nitrogen can undergo alkylation with alkyl halides or epoxides in the presence of a base (e.g., K₂CO₃):
Pyrimidine Ring Reactions
The 6-methylpyrimidin-4-yl group is susceptible to electrophilic substitution and oxidation:
Electrophilic Substitution
-
Nitration : Occurs at the 5-position of the pyrimidine ring using HNO₃/H₂SO₄ .
-
Halogenation : Chlorination or bromination at the 2-position with Cl₂/FeCl₃ or Br₂/FeBr₃ .
Nitration Example :
| Reagents | Product | Yield |
|---|---|---|
| HNO₃ (fuming) | 5-Nitro-6-methylpyrimidin-4-yl | 58% |
Oxidation
The methyl group at position 6 oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺) .
Dihydrobenzofuran Ring Reactivity
The 2,3-dihydro-1-benzofuran moiety undergoes ring-opening and aromatic substitution:
Oxidative Ring-Opening
Treatment with H₂O₂/Fe²⁺ cleaves the furan ring to form a diketone intermediate, which can further react .
Electrophilic Aromatic Substitution
-
Sulfonation : Directed by the electron-withdrawing sulfonamide group, sulfonation occurs at the 4-position .
-
Friedel-Crafts Alkylation : Limited due to deactivation by the sulfonamide group.
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
A bromine substituent (introduced via halogenation) enables coupling with aryl boronic acids:
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 81% |
Complexation with Metals
The sulfonamide nitrogen and pyrimidine ring act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes .
Critical Analysis of Reaction Pathways
-
Steric Effects : The 6-methyl group on the pyrimidine ring hinders substitution at adjacent positions.
-
Electronic Effects : The sulfonamide group deactivates the benzofuran ring, directing electrophiles to meta positions.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the sulfonamide group .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have highlighted the potential of N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide as an antiviral agent. Compounds with similar structures have been shown to inhibit viral replication effectively. For instance, derivatives of pyrimidine have been documented to exhibit significant activity against viruses such as HIV and influenza, suggesting that modifications to the benzofuran sulfonamide structure could yield potent antiviral agents.
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 0.02 | |
| Compound B | Influenza | 0.10 | |
| N-(6-methylpyrimidin-4-yl)methyl derivative | TBD | TBD | TBD |
Anticancer Research
The compound has also been evaluated for its anticancer properties. Studies on related sulfonamide derivatives indicate that they may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Study: Anticancer Activity
A study investigated the effects of a structurally similar sulfonamide on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly against certain kinases involved in cellular proliferation and survival. This inhibition could lead to therapeutic strategies for diseases where these kinases are overactive.
Table 2: Enzyme Inhibition Data
Mechanism of Action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. It is known to bind to heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization. By inhibiting this protein, the compound can disrupt various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Similarities :
- Metabolite F : O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] O-methyl O-hydrogen phosphorothioate () shares the 6-methylpyrimidin-4-yl moiety with the target compound.
- Metabolite G : O-(6-methylpyrimidin-4-yl) O,O-dihydrogen phosphorothioate retains the 6-methylpyrimidine core but lacks the methylene bridge and sulfonamide group.
Key Differences :
- Functional Groups: The target compound features a sulfonamide (-SO₂NH-), whereas metabolites F and G contain phosphorothioate (-PSO₃⁻) groups, which are more common in organophosphate pesticides.
- Core Structure: The benzofuran system in the target compound is absent in metabolites F and G, which instead derive from diazinon’s pyrimidine-based insecticide structure.
Implications: The phosphorothioate groups in metabolites F and G are associated with neurotoxic activity in organophosphates, while sulfonamides like the target compound are typically associated with antimicrobial or enzyme-inhibitory properties. The benzofuran system may enhance aromatic stacking interactions in biological systems compared to the simpler pyrimidine-phosphorothioate structures .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Structural Similarities :
Key Differences :
- Pyrimidine Substitutents : The pyrimidine ring in this compound is substituted with a 5-bromo and a morpholin-4-yl group, contrasting with the 6-methyl group in the target.
- Sulfonamide Linkage : The sulfonamide is attached to a phenyl ring with methoxy and trimethylbenzenesulfonyl groups, whereas the target compound’s sulfonamide connects to a dihydrobenzofuran system.
The phenyl-sulfonamide system in this compound could favor different pharmacokinetic profiles compared to the benzofuran-linked sulfonamide .
Pharmacopeial Compounds with Tetrahydro-pyrimidinyl Moieties
Structural Overview :
The compounds listed in (e.g., (R)- and (S)-isomers with tetrahydro-pyrimidin-1(2H)-yl groups) are complex peptidomimetics featuring 2-oxotetrahydropyrimidine subunits.
Comparison :
- Pyrimidine Configuration : These compounds incorporate saturated pyrimidine rings (tetrahydropyrimidine), unlike the aromatic pyrimidine in the target compound.
- Functional Complexity: The pharmacopeial compounds include peptide-like backbones and phenoxyacetamido groups, suggesting applications in targeted therapies, contrasting with the simpler sulfonamide-benzofuran design of the target.
Implications :
The saturated pyrimidine ring in these compounds may enhance conformational flexibility for binding to protein targets, while the aromatic pyrimidine in the target compound could favor planar interactions with enzymes or receptors .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Diversity : The 6-methylpyrimidin-4-yl group is a recurring motif in both agrochemical metabolites () and medicinal sulfonamides (), highlighting its versatility in molecular design.
- Functional Group Impact : Sulfonamide-containing compounds (target and ) are distinct from phosphorothioate-based metabolites, suggesting divergent biological interactions and environmental behaviors.
Biological Activity
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 273.34 g/mol
This compound features a benzofuran core linked to a pyrimidine moiety, which is critical for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives function as enzyme inhibitors. For instance, they may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which can lead to therapeutic effects in conditions like glaucoma or edema.
- Antiviral Activity : Heterocyclic compounds like pyrimidines have been shown to possess antiviral properties. For example, modifications at specific positions on the pyrimidine ring can enhance activity against viral reverse transcriptase, potentially making them useful in treating viral infections such as HIV .
- Antitumor Activity : Some studies have reported that benzofuran derivatives exhibit cytotoxicity against various cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in tumor cells .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antiviral Efficacy : A study demonstrated that derivatives with a pyrimidine ring showed significant inhibition of reverse transcriptase activity at low micromolar concentrations (EC50 values ranging from 130 to 263 μM) in cell-based assays .
- Cytotoxicity Against Cancer Cell Lines : Research involving similar benzofuran compounds indicated that they exhibited IC50 values as low as 49.85 μM against A549 lung cancer cells, suggesting strong potential for further development as anticancer agents .
- Antimicrobial Properties : Investigations into related compounds revealed notable antibacterial activity against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Q & A
Q. What synthetic methodologies are employed to prepare N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling the benzofuran-sulfonamide core with a functionalized pyrimidine moiety. For example:
Benzofuran-sulfonamide preparation : Sulfonation of 2,3-dihydro-1-benzofuran using chlorosulfonic acid, followed by amidation with ammonia or methylamine .
Pyrimidine functionalization : Introduction of a methyl group at the 6-position of pyrimidine via nucleophilic substitution or cross-coupling reactions .
Coupling strategy : A reductive amination or SN2 reaction between the sulfonamide and 4-(chloromethyl)-6-methylpyrimidine.
-
Key considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and purification via column chromatography or recrystallization.
- Data Reference :
| Step | Yield (%) | Purity (HPLC) | Key Characterization (NMR, MS) |
|---|---|---|---|
| 1 | 65–75 | ≥95% | δ 7.8 (s, 1H, SO2NH), 6.9–7.1 (benzofuran) |
| 2 | 80–85 | ≥98% | m/z 212 [M+H]+ (pyrimidine intermediate) |
| 3 | 50–60 | ≥97% | δ 4.3 (s, 2H, CH2N), 2.4 (s, 3H, CH3) |
Q. How is the compound structurally characterized in solid-state and solution phases?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (SC-XRD) using SHELXL for refinement . Key parameters include resolving disorder in the pyrimidine-methyl group and refining hydrogen bonding networks (e.g., N–H···O sulfonamide interactions) .
- Solution-phase analysis : ¹H/¹³C NMR (DMSO-d6) to confirm regiochemistry (e.g., dihydrobenzofuran protons at δ 3.2–3.5 ppm) and LC-MS for molecular ion validation.
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) targeting pyrimidine-sensitive kinases (e.g., EGFR, CDK2) due to the compound’s heterocyclic motifs .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?
- Methodological Answer :
- Use SHELXL ’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters (ADPs) for the pyrimidine ring and benzofuran moiety .
- Validate with Rfree cross-validation and electron density maps (e.g., omit maps for ambiguous regions).
- Example conflict: High thermal motion in the methyl group may require partial occupancy modeling or twin refinement (TWIN/BASF commands in SHELXL) .
Q. How to design structure-activity relationship (SAR) studies for optimizing target affinity?
- Methodological Answer :
- Core modifications :
- Replace the 6-methylpyrimidine with halogenated analogs (e.g., 6-Cl) to enhance hydrophobic interactions .
- Modify the benzofuran’s dihydro ring (e.g., introduce substituents at C4/C7) to alter steric effects.
- Assay workflow :
Synthesize analogs using parallel chemistry (e.g., microwave-assisted synthesis).
Test in enzyme inhibition assays (e.g., IC50 shifts) and correlate with computational docking (e.g., AutoDock Vina using PDB structures).
Q. What strategies mitigate hydrolytic degradation of the sulfonamide group under physiological conditions?
- Methodological Answer :
-
Stability studies : Accelerated degradation testing (e.g., pH 7.4 buffer at 37°C) with HPLC monitoring .
-
Structural stabilization : Introduce electron-withdrawing groups (e.g., -CF3) on the benzofuran ring to reduce nucleophilic attack on the sulfonamide.
- Degradation Pathway Example :
| Condition | Half-life (h) | Major Degradants |
|---|---|---|
| pH 7.4, 37°C | 48 | Benzofuran-5-sulfonic acid |
| pH 2.0, 37°C | 12 | 6-methylpyrimidine-methanol |
Q. How can computational modeling predict binding modes with target proteins?
- Methodological Answer :
- Docking protocols : Use the compound’s SC-XRD geometry for force field parameterization. Perform flexible docking with Glide (Schrödinger Suite) to account for pyrimidine rotation.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pocket stability (e.g., RMSD < 2.0 Å).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
